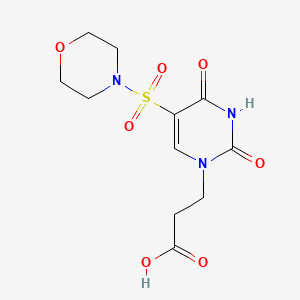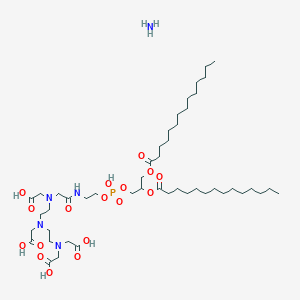
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) is a synthetic phospholipid derivative. This compound is commonly used in biochemical and biophysical research due to its unique properties, which include its ability to form stable liposomes and its utility in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) typically involves the esterification of glycerol with myristic acid, followed by the introduction of the phosphoethanolamine group. The diethylenetriaminepentaacetic acid (DTPA) moiety is then attached through a series of condensation reactions. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and condensation reactions under controlled conditions. The process is optimized to maximize yield and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phosphoethanolamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoethanolamine derivatives with altered functional groups, while reduction can yield simpler phospholipid structures.
Applications De Recherche Scientifique
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in phospholipid analysis and in the study of lipid monolayers and bilayers.
Biology: Utilized in the formation of liposomes for drug delivery and as a model membrane system.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component in diagnostic assays.
Industry: Employed in the formulation of emulsions and as a stabilizing agent in various products.
Mécanisme D'action
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) involves its ability to integrate into lipid bilayers, thereby altering membrane properties. The diethylenetriaminepentaacetic acid (DTPA) moiety can chelate metal ions, which is useful in various analytical and therapeutic applications. The compound’s interaction with molecular targets and pathways depends on its incorporation into lipid structures and its ability to modulate membrane dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid used in liposome formation and membrane studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Used in the study of bacterial membranes and as a component in diffusion studies.
1,2-Dimyristoyl-sn-glycero-3-phosphate: Employed in phospholipid analysis and as a standard in various assays.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid (ammonium salt) is unique due to its combination of a phosphoethanolamine group with a diethylenetriaminepentaacetic acid (DTPA) moiety. This dual functionality allows it to be used in a broader range of applications, particularly in chelation and membrane studies.
Propriétés
Formule moléculaire |
C47H90N5O17P |
|---|---|
Poids moléculaire |
1028.2 g/mol |
Nom IUPAC |
azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C47H87N4O17P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-46(61)65-38-40(68-47(62)26-24-22-20-18-16-14-12-10-8-6-4-2)39-67-69(63,64)66-32-27-48-41(52)33-50(35-43(55)56)30-28-49(34-42(53)54)29-31-51(36-44(57)58)37-45(59)60;/h40H,3-39H2,1-2H3,(H,48,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,63,64);1H3 |
Clé InChI |
QATHRIAGGJNBMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)OC(=O)CCCCCCCCCCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14098722.png)

![8-bromo-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14098730.png)
![[2-Acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] 2-methylbut-2-enoate](/img/structure/B14098735.png)
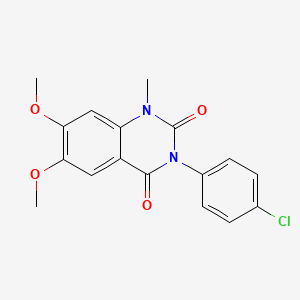
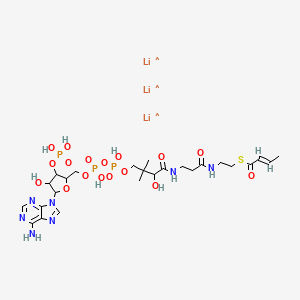
![4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098751.png)
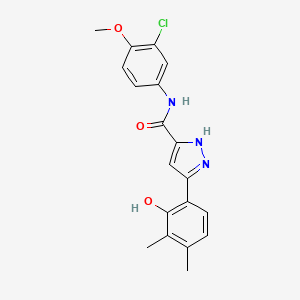


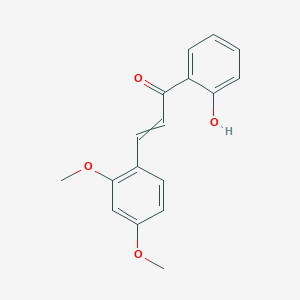
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098778.png)
![1-(4-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098784.png)
